1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine
Overview
Description
1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine: , also known as 1,4-BIS (3- (4- (7-CHLOROQUINOLIN-4-YL)PIPERAZIN-1-YL)PROPYL)PIPERAZINE, is a chemical compound with the molecular formula C36H46Cl2N8 and a molecular weight of 661.71 g/mol . This compound is notable for its unique structure, which includes multiple piperazine and quinoline groups, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The synthetic route generally includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that contain the piperazine and quinoline groups.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the final compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield various piperazine derivatives .
Scientific Research Applications
1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is particularly useful in the development of new drugs and therapeutic agents.
Medicine: In the medical field, this compound is investigated for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine can be compared with other similar compounds, such as:
Piperaquine: This compound shares structural similarities with this compound, particularly in the presence of piperazine and quinoline groups. this compound has additional functional groups that confer unique properties.
Chloroquine: Another similar compound, chloroquine, also contains a quinoline group. its structure and properties differ significantly from this compound, making it suitable for different applications.
Hydroxychloroquine: Similar to chloroquine, hydroxychloroquine contains a quinoline group but has different functional groups that affect its activity and applications.
This compound stands out due to its unique combination of functional groups, which provide it with distinct chemical and biological properties .
Properties
IUPAC Name |
7-chloro-4-[4-[3-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]propyl]piperazin-1-yl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46Cl2N8/c37-29-3-5-31-33(27-29)39-9-7-35(31)45-23-19-43(20-24-45)13-1-11-41-15-17-42(18-16-41)12-2-14-44-21-25-46(26-22-44)36-8-10-40-34-28-30(38)4-6-32(34)36/h3-10,27-28H,1-2,11-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMVJBVEKHCGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)CCCN5CCN(CC5)C6=C7C=CC(=CC7=NC=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46Cl2N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86486-21-7 | |
Record name | 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086486217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-BIS(3-(4-(7-CHLOROQUINOLIN-4-YL)PIPERAZIN-1-YL)PROPYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCL52W269S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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